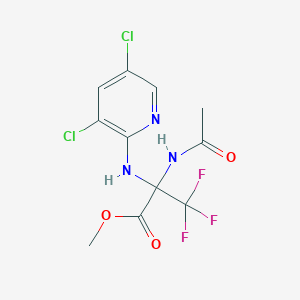![molecular formula C23H25N3O3 B15005547 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15005547.png)
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, substituted with a 4-propoxyphenyl group and an amino group linked to a 2-methyl-1H-indol-5-ylmethyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under dehydrating conditions.
Introduction of the 4-Propoxyphenyl Group: This step involves the substitution reaction of the pyrrolidine-2,5-dione with a 4-propoxyphenyl halide under basic conditions.
Attachment of the Amino Group: The amino group is introduced via nucleophilic substitution using an appropriate amine.
Linking the Indole Moiety: The final step involves the coupling of the indole derivative with the amino group, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrrolidine-2,5-dione core.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学的研究の応用
3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
作用機序
The mechanism of action of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream biological effects.
類似化合物との比較
Similar Compounds
- 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
The uniqueness of 3-{[(2-methyl-1H-indol-5-yl)methyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The propoxy group, in particular, may influence the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
分子式 |
C23H25N3O3 |
|---|---|
分子量 |
391.5 g/mol |
IUPAC名 |
3-[(2-methyl-1H-indol-5-yl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O3/c1-3-10-29-19-7-5-18(6-8-19)26-22(27)13-21(23(26)28)24-14-16-4-9-20-17(12-16)11-15(2)25-20/h4-9,11-12,21,24-25H,3,10,13-14H2,1-2H3 |
InChIキー |
LIMXPADLRXZUMZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)NC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-[2-(7-ethyl-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B15005467.png)

![2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B15005478.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}thiourea](/img/structure/B15005483.png)


![4-nitro-11,14-diphenyl-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-9,15-dione](/img/structure/B15005512.png)

![1'-(phenylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione](/img/structure/B15005517.png)

![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}-2-fluorobenzamide](/img/structure/B15005540.png)
![2-{4-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]piperazin-1-yl}acetamide](/img/structure/B15005544.png)
![10-butyl-1-(3-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B15005554.png)
![Acetamide, N-[4-(chlorodifluoromethoxy)phenyl]-2-pyrrolidin-1-yl-](/img/structure/B15005557.png)
